molecular formula C13H22F2N2O2 B11847970 Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B11847970
M. Wt: 276.32 g/mol
InChI Key: XVOUYPGPZJHZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. This compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl-substituted pyrrolidine ring, and an azetidine ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluoromethyl group. The azetidine ring is then constructed, and finally, the tert-butyl ester group is added. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring contribute to its unique chemical properties, which can influence its binding affinity and selectivity for certain biological targets. The compound may act by modulating enzyme activity, receptor binding, or other molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C13H22F2N2O2

Molecular Weight

276.32 g/mol

IUPAC Name

tert-butyl 3-[4-(difluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-13(2,3)19-12(18)17-6-8(7-17)9-4-16-5-10(9)11(14)15/h8-11,16H,4-7H2,1-3H3

InChI Key

XVOUYPGPZJHZMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.